Muricatacin

Description

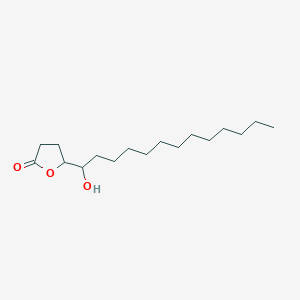

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQJBVJJLGBKM-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158864 | |

| Record name | Muricatacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134698-86-5 | |

| Record name | Muricatacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134698-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muricatacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134698865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muricatacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Enantiomeric Considerations in Muricatacin Research

Elucidation of Absolute Stereochemistry

Muricatacin was first isolated from the seeds of the Annona muricata plant as a mixture of both of its enantiomers. arkat-usa.org The initial structural elucidation relied on a combination of spectroscopic techniques. Proton and carbon nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining the basic connectivity and functional groups present in the molecule. purdue.edu Mass spectrometry (MS), particularly of trimethylsilyl (B98337) (TMSi) derivatives, provided crucial fragmentation information that helped to place the hydroxyl and alkyl functionalities along the carbon skeleton. purdue.edu High-resolution mass spectrometry confirmed the molecular weight and elemental composition. purdue.edu

The determination of the absolute stereochemistry of the chiral centers in this compound was a more complex challenge. A key method employed in the broader field of Annonaceous acetogenins (B1209576), and applicable to this compound, is the Mosher ester analysis. purdue.edumdpi.com This technique involves derivatizing the secondary alcohols with a chiral reagent, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and then analyzing the ¹H NMR spectra of the resulting diastereomeric esters to deduce the absolute configuration of the alcohol center. mdpi.com For some related compounds, X-ray diffraction analysis of crystalline derivatives has provided unambiguous confirmation of the absolute configuration. sioc-journal.cn For instance, the absolute configuration of (-)-epi-muricatacin was confirmed using this method. sioc-journal.cn

Research on Enantiomeric Forms and Their Differential Activities

This compound exists as two enantiomers: (+)-muricatacin and (-)-muricatacin. Natural isolates of this compound are typically a mixture of these enantiomers, with the (-)-enantiomer often being predominant. arkat-usa.org Interestingly, research has shown that both enantiomers of this compound exhibit potent cytotoxic activity against a variety of human tumor cell lines. arkat-usa.org

Structure-activity relationship (SAR) studies have been conducted to understand the impact of stereochemistry on biological activity. These studies have revealed that the antitumor activities of this compound and its analogs are significantly dependent on the stereochemistry, as well as the length of the alkyl side chains. arkat-usa.orgresearchgate.net For instance, studies on this compound analogs have shown that the absolute stereochemistry is a key feature influencing their antiproliferative activity. researchgate.net While both enantiomers of this compound itself are active, in the case of some of its analogs, there can be a more pronounced difference in the selective cytotoxicities between enantiomers. researchgate.net

Chiral Synthesis Strategies for Stereoisomers

The demand for enantiomerically pure samples of this compound for biological evaluation has driven the development of numerous chiral synthesis strategies. These approaches can be broadly categorized based on the source of chirality.

Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive chiral molecules from nature as starting materials.

From Tartaric Acid: Both (+)- and (-)-muricatacin have been synthesized from the appropriate enantiomers of diethyl tartrate. rsc.orgnih.gov This approach leverages the C2 symmetry of tartaric acid to establish the stereocenters of the target molecule. nih.gov

From D-Mannitol: A concise synthesis of (-)-muricatacin has been achieved starting from D-(+)-mannitol. researchgate.net

From D-Xylose: An efficient total synthesis of (+)-muricatacin has been reported starting from D-xylose. researchgate.net

From L-Malic Acid: Commercially available L-malic acid has served as a chiral precursor for the synthesis of (+)-muricatacin. researchgate.net

From Tri-O-acetyl-D-glucal: (-)-Muricatacin has been synthesized from this carbohydrate-derived starting material. sci-hub.se

Asymmetric Catalysis: This approach introduces chirality through the use of a chiral catalyst.

Sharpless Asymmetric Dihydroxylation: This has been a key step in several total syntheses of both enantiomers of this compound. arkat-usa.orgresearchgate.net It allows for the stereoselective introduction of the two adjacent hydroxyl groups.

Sharpless Asymmetric Epoxidation: This method, followed by other transformations, has also been employed for the stereoselective synthesis of (+)-muricatacin and its epi-isomer. nih.govtandfonline.com

Tandem Ring-Closing/Cross Metathesis: An efficient synthesis of (-)-muricatacin has been developed using a highly regioselective and stereoselective tandem ring-closing/cross metathesis reaction. acs.org

These diverse synthetic strategies have not only provided access to both enantiomers of this compound for biological studies but have also enabled the synthesis of a wide range of analogs and stereoisomers, which are crucial for detailed structure-activity relationship studies. researchgate.net The ability to synthesize specific stereoisomers remains a cornerstone of research into the therapeutic potential of this compound and related compounds.

Total Synthesis and Synthetic Methodologies

Strategies for Enantiospecific and Stereoselective Total Synthesis

The enantiospecific and stereoselective total synthesis of muricatacin has been a significant area of research, leading to the development of multiple elegant and efficient synthetic routes. These strategies are broadly classified into two main categories: those that utilize readily available chiral starting materials (chiral pool synthesis) and those that induce chirality through catalytic asymmetric reactions.

Chiral Pool Approaches

Chiral pool synthesis leverages the inherent chirality of natural products as starting materials to impart stereochemical control throughout a synthetic sequence. This approach has been widely applied in the synthesis of this compound, with both carbohydrate and non-carbohydrate precursors being utilized. nrct.go.th

Carbohydrates represent a rich source of chiral starting materials for the synthesis of complex natural products. Their polyhydroxylated and stereochemically defined structures make them ideal precursors for molecules like this compound. Several different carbohydrates have been successfully employed in this context.

Syntheses of this compound have been accomplished starting from various carbohydrates, including D-glucose, D-xylose, D-ribose, and D-mannitol. rsc.orgresearchgate.nettandfonline.comcapes.gov.br For instance, a synthesis of (4R,5R)-(−)-muricatacin was achieved from the inexpensive and commercially available D-glucono-δ-lactone. researchgate.net Another approach utilized L-(+)-tartaric acid, a common chiral pool starting material, for the enantiospecific synthesis of (−)-muricatacin. tandfonline.com The synthesis of (+)-muricatacin has been reported from D-xylose, involving a sequence that included an E-stereoselective Wittig reaction as a key step. researchgate.net Similarly, (+)-muricatacin and its C-5 epimer have been synthesized from D-ribose. tci-thaijo.org D-mannitol has also served as a starting point for the synthesis of (-)-muricatacin. capes.gov.br

Table 1: Examples of Carbohydrate Precursors in this compound Synthesis

| Starting Material | Target this compound Enantiomer | Key Synthetic Steps | Reference |

| D-Glucono-δ-lactone | (4R,5R)-(−)-Muricatacin | One-pot conversion to γ-vinyl-γ-lactone, cross-metathesis, Wittig olefination | researchgate.net |

| L-(+)-Tartaric Acid | (−)-Muricatacin | Elaboration of a γ-hydroxy amide, ring-closing metathesis | researchgate.net |

| D-Xylose | (+)-Muricatacin | E-stereoselective Wittig reaction | researchgate.net |

| D-Ribose | (+)-Muricatacin | Chiron approach | tci-thaijo.org |

| D-Mannitol | (−)-Muricatacin | General approach to 5-hydroxyalkylbutan-4-olides | capes.gov.br |

Beyond carbohydrates, other readily available chiral molecules have been employed as precursors for the enantiospecific synthesis of this compound. One notable example is the use of L-threitol.

An enantiospecific total synthesis of (+)-muricatacin was developed starting from an L-threitol derivative, which itself is easily prepared from diethyl L-tartrate. psu.edursc.org This approach highlights the versatility of non-carbohydrate chiral building blocks in achieving the desired stereochemistry of the final product. Another synthesis utilized (R,R)-hexa-1,5-diene-3,4-diol as the chiral starting material for the concise total synthesis of (−)-muricatacin. nih.govacs.org

Table 2: Examples of Other Chiral Precursors in this compound Synthesis

| Starting Material | Target this compound Enantiomer | Key Synthetic Steps | Reference |

| L-Threitol derivative | (+)-Muricatacin | Two-step introduction of the undecyl side-chain | psu.edursc.org |

| (R,R)-Hexa-1,5-diene-3,4-diol | (−)-Muricatacin | Tandem ring-closing/cross metathesis | nih.govacs.org |

Asymmetric Catalysis in Total Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool approaches, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst. For the synthesis of this compound, two prominent asymmetric reactions have been instrumental: the Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation.

The Sharpless asymmetric dihydroxylation (SAD) is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction has been a cornerstone in several total syntheses of this compound.

Table 3: Applications of Sharpless Asymmetric Dihydroxylation in this compound Synthesis

| Substrate | This compound Isomer(s) Synthesized | Overall Yield | Reference |

| (E,Z)-Dienoate | Both enantiomers and C-5 epimer | 66% for (−)-muricatacin | acs.orgacs.orgnih.gov |

| Unsaturated esters from pent-4-ynoic acid and hex-5-ynoic acid | All four isomers | 33.5%–54.6% | sioc-journal.cn |

| (E,E)-α,β-γ,δ-Diene ester | (+) and (−)-Muricatacin | 47% | researchgate.net |

Shi's asymmetric epoxidation, which utilizes a fructose-derived chiral ketone to catalyze the epoxidation of alkenes with high enantioselectivity, has also been successfully applied to the total synthesis of this compound.

Table 4: Application of Shi's Asymmetric Epoxidation in this compound Synthesis

| Starting Material | Target Products | Key Reactions | Overall Yield | Reference |

| Pent-4-ynoic acid | (+)-Muricatacin and (+)-epi-Muricatacin | Shi's asymmetric epoxidation, Mitsunobu reaction | 17.8% and 26.9% respectively | nih.govtandfonline.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has played a pivotal role in the assembly of the carbon skeleton of this compound and its precursors. Palladium-catalyzed cross-coupling reactions, in particular, have been utilized to connect key fragments of the molecule. For instance, a Sonogashira cross-coupling reaction has been employed to link a tetrahydrofuran (B95107) (THF) moiety with a γ-lactone segment, forming a crucial C-C bond in the synthesis of this compound-related structures. beilstein-journals.org Another notable application involves the palladium-catalyzed stereospecific substitution of a γ,δ-epoxy α,β-unsaturated ester with boric acid to construct the desired stereochemistry. researchgate.net Furthermore, palladium catalysis has been instrumental in the synthesis of 4-deoxygigantecin, a related acetogenin (B2873293), by coupling THF and butenolide fragments. mdpi.com Ruthenium-catalyzed isomerization of Achmatowicz derivatives has also emerged as a sustainable method for producing lactones that can serve as precursors to this compound. acs.org

Triphenylphosphine-Mediated Isomerization Reactions

A highly effective strategy in the total synthesis of both (+) and (-)-muricatacin involves a triphenylphosphine-mediated isomerization. arkat-usa.orgresearchgate.net This key reaction converts an alkynoate ester into an (E,E)-α,β-γ,δ-diene ester, a critical intermediate for subsequent stereoselective transformations. arkat-usa.orgresearchgate.net The process is typically carried out by treating the alkynoate with triphenylphosphine (B44618) and phenol (B47542) in benzene. arkat-usa.org This isomerization has been highlighted as a crucial step in a concise four-step synthesis of both enantiomers of this compound. arkat-usa.orgresearchgate.netresearchgate.net The resulting diene ester is then subjected to Sharpless Asymmetric Dihydroxylation to introduce the required stereocenters, ultimately leading to the target molecule. arkat-usa.orgresearchgate.net The efficiency of this isomerization has been noted for its improved yields compared to other methods. researchgate.net

Divergent Synthesis of this compound Analogues and Derivatives

The structural simplicity and biological relevance of this compound have inspired the synthesis of a wide array of analogues and derivatives. A divergent synthetic approach allows for the creation of a library of related compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Design and Synthesis of Epi-Isomers

The synthesis of epimers of this compound has been a significant area of research to understand the role of stereochemistry in its biological activity. Several research groups have reported the synthesis of epi-muricatacin isomers. beilstein-journals.orgnih.govtandfonline.com An efficient stereoselective total synthesis of (+)-epi-muricatacin has been achieved using Shi's asymmetric epoxidation and a Mitsunobu reaction as key steps. nih.govtandfonline.com In this approach, the configuration at the C-5 position is inverted under Mitsunobu conditions to yield the epi-lactone. tandfonline.com Another strategy involves Sharpless asymmetric dihydroxylation of an (E,Z)-dienoate, which allows for the highly regio- and enantioselective preparation of both this compound and its C-5 epimer. researchgate.net The synthesis of all four stereoisomers of this compound has also been accomplished, providing valuable compounds for biological evaluation. researchgate.neteurekaselect.combeilstein-journals.org

Development of Aza-Analogues

Aza-analogues of this compound, where a nitrogen atom replaces one of the carbon atoms in the lactone ring or the alkyl side chain, have been synthesized to explore the impact of this heteroatom substitution. capes.gov.brgrafiati.com A stereodivergent synthesis of both threo and erythro aza-muricatacin has been reported. researchgate.net The stereochemistry at the C(5) position is controlled through either diastereoselective alkylation of an α-dibenzylamino aldehyde or diastereoselective reduction of an α-dibenzylamino ketone. researchgate.net The synthesis of (+)-N-Boc-aza-muricatacin has also been described, which serves as a precursor for more complex aza-acetogenin analogues like aza-solamin. ut.eeresearchgate.net

Exploration of Oxa-Analogues

The synthesis of oxa-analogues, where an oxygen atom is incorporated into the alkyl side chain, has been another fruitful area of investigation. A divergent approach starting from D-xylose has been used to prepare 7-oxa-(-)-muricatacin analogue and its corresponding (+)-enantiomer. researchgate.netnih.govresearchgate.net These compounds were designed as potential bioisosteres of this compound. scribd.com An efficient synthesis of a 7-oxa analogue of (-)-muricatacin has also been developed starting from D-(+)-mannitol. researchgate.netresearchgate.netresearchgate.net These syntheses often rely on common chiral precursors that can be elaborated into the target oxa-analogues. researchgate.netresearchgate.net The introduction of an oxygen atom in the side chain has been shown to be potentially beneficial for the antiproliferative effects of these lactones. researchgate.net

Synthesis of Alkyl Chain Homologues

Modifications to the length of the alkyl side chain of this compound have been explored to determine its influence on biological activity. beilstein-journals.org Research has indicated that the length of the alkyl side chain is crucial for the cytotoxic activity of this compound. lookchem.com While decreasing the chain length led to diminished activity, increasing it did not result in a corresponding increase in activity. lookchem.com Synthetic strategies have been developed to allow for the preparation of various side-chain analogues for extensive screening. arkat-usa.orgresearchgate.net For instance, a versatile approach starting from D-mannitol allows for the synthesis of several hydroxyalkyl γ-lactones with varying alkyl chain lengths through the use of different phosphonium (B103445) ylides in a Wittig reaction. lookchem.com

Creation of δ-Lactone and Furofuranone Analogues

The synthesis of this compound analogues extends to variations of the γ-lactone ring, including the formation of δ-lactones and furofuranone systems. These modifications aim to understand the role of the lactone moiety in the compound's biological activity.

One approach to δ-lactone analogues of the antitumoral natural product γ-lactone this compound has been documented. researchgate.net The asymmetric synthesis for both enantiomers of the δ-lactone analogue has been successfully carried out. researchgate.net Another strategy involved a concise, seven-step synthesis of (4R,5R)-(−)-muricatacin and its δ-lactone analogue, (4R,5R)-l-(−)-factor, starting from the commercially available D-glucono-δ-lactone. researchgate.net Key steps in this synthesis include the one-pot conversion of D-glucono-δ-lactone to a γ-vinyl-γ-lactone, followed by cross-metathesis and Wittig olefination. researchgate.net This method offers the flexibility to create various analogues by altering the alkyl side chain during the Wittig olefination step. researchgate.net

In the realm of furofuranone analogues, several (+)-muricatacin mimics incorporating a furano-furanone core have been synthesized. researchgate.net These compounds were subsequently evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines. researchgate.net Additionally, the synthesis of novel 8-oxa analogues of (-)-muricatacin featuring a furano-furanone ring system has been achieved starting from D-glucose. researchgate.net These syntheses are part of a broader investigation into oxygenated lactones as potential antitumor agents. researchgate.net

A review of synthetic efforts between 2010 and 2020 highlights the development of various epimers, homologues, oxa-analogues, δ-lactones, and furofuranone analogues of this compound. researchgate.netresearchgate.net These syntheses predominantly utilize chiral pool and catalytic enantioselective approaches. researchgate.net

| Analogue Type | Starting Material | Key Synthetic Steps | Reference |

| δ-Lactone Analogue | D-glucono-δ-lactone | One-pot conversion to γ-vinyl-γ-lactone, Cross-metathesis, Wittig olefination | researchgate.net |

| Furofuranone Mimics | D-glucose | Not specified in detail | researchgate.netresearchgate.net |

| 7-Oxa-(-)-muricatacin | D-xylose | Divergent synthesis approach | nih.gov |

Conformationally Constrained Analogues

To optimize the anticancer potential of this compound, researchers have designed and synthesized conformationally constrained analogues. mdpi.com The strategy involves restricting the flexibility of the molecule to potentially enhance its binding to biological targets.

One study detailed the synthesis of four novel conformationally restricted (−)-muricatacin analogues that feature a methoxy (B1213986) group at the C-5 position and an alkoxymethyl group as the C-7 side chain. researchgate.net These analogues were synthesized from D-glucose. researchgate.net The design incorporated a tetrahydrofuran (THF) ring and an O-8 ether functionality in the side chain to introduce conformational constraints and potentially improve antiproliferative effects. researchgate.net The antiproliferative activity of these compounds was evaluated against seven human tumor cell lines and one normal cell line. researchgate.net The results indicated that all four analogues displayed varied antiproliferative effects against the cancer cell lines while showing no significant cytotoxicity towards the normal cell line. researchgate.netresearchgate.net

Another approach focused on creating analogues where the ether functionality was altered by introducing moieties like 1,2-disubstituted ethylene (B1197577) glycol, tetrahydrofuran-3,4-diol, and others to constrain the conformation. mdpi.com For example, the synthesis of an analogue with a 1,2-disubstituted ethylene glycol core started from the O-alkylation of a diol with a mesylate, followed by reaction with (R)-epichlorohydrin and subsequent epoxide opening to introduce the γ-lactone moiety. mdpi.com These studies suggest that introducing conformational constraints is a viable strategy for optimizing this class of anticancer agents. mdpi.com

A structure-activity relationship (SAR) study of these constrained analogues revealed that the introduction of a THF ring, the exchange of the C-8 methylene (B1212753) group with an O-8 ether, and the length of the side chain could be beneficial for the antiproliferative activities of these lactones. researchgate.net

| Analogue Series | Key Structural Features | Starting Material | Biological Finding | Reference |

| 9-12 | Methoxy group at C-5, Alkoxymethyl group at C-7, Furano-furanone ring | D-glucose | Diverse antiproliferative effects against human tumor cell lines; no significant cytotoxicity to normal cells. | researchgate.netresearchgate.net |

| 70, 76, etc. | 1,2-disubstituted ethylene glycol core, Tetrahydrofuran-3,4-diol core | Diols, mesylates, (R)-epichlorohydrin | Introduction of conformational constraint was useful for optimization. | mdpi.com |

Biological Activities and Therapeutic Potentials of Muricatacin

Antineoplastic and Cytotoxic Activities

Muricatacin has demonstrated moderate cytotoxic activity against several human cancer cell lines. medkoo.com Its mechanism of action is believed to involve the disruption of mitochondrial function and the induction of apoptosis, the process of programmed cell death. medkoo.com

The cytotoxic effects of this compound have been investigated across a range of human cancer cell lines, revealing varying degrees of efficacy.

Research on the human colorectal carcinoma cell line HCT116 has shown that this compound and its synthetic stereoisomers can act as potent cell growth inhibitors. nih.goveurekaselect.com Specifically, naturally occurring this compound (referred to as M4 in a study) and its synthetic stereoisomer (M2) exhibited significant inhibitory effects on HCT116 cells. nih.goveurekaselect.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were recorded at 79.43 μM for the natural form and 83.17 μM for the synthetic isomer. nih.goveurekaselect.com Further investigation revealed that these compounds induce cell cycle arrest at the G0/G1 phase and promote autophagy in the early stages of administration. nih.goveurekaselect.com

Table 1: IC50 Values of this compound Isomers in HCT116 Colorectal Carcinoma Cells

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Naturally Occurring this compound (M4) | HCT116 | 79.43 nih.goveurekaselect.com |

This table is interactive. Click on the headers to sort the data.

Studies on hepatocellular carcinoma cell lines are limited. However, the cytotoxic potential of various plant extracts containing acetogenins (B1209576), including this compound, has been evaluated against the HepG2 cell line. nih.govmdpi.comnih.gov While specific IC50 values for isolated this compound against HepG2 are not detailed in the provided search results, the broader research into acetogenin-containing extracts suggests a potential for cytotoxic activity against this cancer type. Further studies with purified this compound are needed to determine its specific efficacy.

The cytotoxic effects of this compound and related compounds have been explored in various breast cancer cell lines. A chloroform (B151607) fraction of a methanolic extract from Annona muricata seeds, which is known to contain this compound, demonstrated cytotoxicity against triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, BT-549, and 4T1. frontiersin.org The IC50 values for this fraction were 4.5 ± 0.16 μg/mL for MDA-MD-231 and 4.8 ± 0.3 μg/mL for BT-549. frontiersin.org It is important to note that these values are for a crude fraction and not purified this compound. Another study evaluated the cytotoxicity of four stereoisomers of this compound against the MCF-7 breast cancer cell line, although specific IC50 values were not provided in the search results. researchgate.net

Research has indicated that stereoisomers of this compound have been tested for their cytotoxic effects against the A-549 human lung cancer cell line. researchgate.net However, the specific IC50 values from this research are not available in the provided search results. The general findings suggest that the stereochemistry at the C4 and C5 positions of the this compound molecule did not significantly affect its cytotoxic activity. researchgate.net

The antineoplastic activity of this compound analogues has been investigated in several human leukemia cell lines. One study synthesized novel 7-oxa analogues of (-)-muricatacin and evaluated their in vitro cytotoxicity against K562 (human myelogenous leukemia) and HL-60 (human promyelocytic leukemia) cell lines, among others. researchgate.net The results showed that these analogues possessed potent and selective cytotoxicity against certain human neoplastic cell lines. nih.gov Another study reported that all novel synthesized analogues of (-)-muricatacin were more potent than the lead compound against the HL-60 cell line. researchgate.net While these studies focus on analogues, they suggest that the this compound scaffold is a promising starting point for developing antileukemic agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound Stereoisomer (M2) |

| Naturally Occurring this compound (M4) |

| (-)-Muricatacin |

Evaluation in Human Malignant Cell Lines

Pancreatic Carcinoma

This compound, an acetogenin (B2873293) found in the seeds of Annona muricata, has demonstrated cytotoxic activity against various cancer cell lines. beilstein-journals.orgnih.gov Research has highlighted its potential against pancreatic cancer. Specifically, the mono-tetrahydrofuran acetogenin, mosin B, which is structurally related to this compound, has shown selective and potent cytotoxic activity against the human pancreatic tumor cell line PACA-2. beilstein-journals.org Its potency was reported to be 100 times that of adriamycin. beilstein-journals.org Furthermore, extracts of A. muricata have been shown to inhibit the motility and invasion of pancreatic cancer cells by downregulating the expression of MUC4, a protein associated with tumor progression. nih.gov The anticancer effects of A. muricata extracts are also linked to the inhibition of cellular metabolism, which is crucial for the proliferation of highly energy-demanding tumor cells. nih.gov

Oral Cancer

Oral cancer, which includes cancers of the lips, tongue, and other areas of the mouth, is a significant global health issue. ecancer.orgcancerresearchuk.org Research into natural compounds for cancer treatment has shown that acetogenins from Annona muricata, including this compound, exhibit cytotoxic properties against oral cancer cell lines. tjnpr.org Specifically, corossolone (B1232109) and corossolin, other acetogenins from the same plant, have demonstrated toxicity against oral KB cancer cells. tjnpr.org While direct studies on this compound's effect on oral cancer are part of a broader investigation into Annonaceous acetogenins, the general cytotoxicity of this class of compounds against oral cancer cells is recognized. tjnpr.orgresearchgate.net

Other Cancer Cell Lines

The cytotoxic activity of this compound and its analogues extends to a variety of other cancer cell lines. Studies have reported its effects on:

Human Colorectal Carcinoma: Both naturally occurring this compound and its synthetic stereoisomers have been shown to be potent inhibitors of cell growth in the HCT116 colorectal carcinoma cell line. eurekaselect.com

Leukemia: Analogues of this compound have demonstrated powerful antiproliferative activity against the K562 and HL-60 leukemia cell lines. researchgate.netresearchgate.net In some cases, these analogues were significantly more potent than the standard cytotoxic agent, doxorubicin. researchgate.net

Breast Cancer: this compound analogues have shown notable activity against the MCF-7 breast adenocarcinoma cell line. thieme-connect.com

Lung Cancer: Extracts containing Annonaceous acetogenins have shown toxicity against A549 lung cancer cells. researchgate.net

Cervical Cancer: this compound exhibits moderate cytotoxic activity against HeLa cervical cancer cells, with IC₅₀ values typically in the low micromolar range. medkoo.com

Other Cell Lines: The antiproliferative effects of this compound analogues have also been observed in Jurkat (T cell leukemia), Raji (Burkitt's lymphoma), and MDA-MB-231 (ER- breast adenocarcinoma) cell lines. thieme-connect.com

Selective Cytotoxicity against Malignant Cells versus Normal Cells

A significant aspect of the therapeutic potential of this compound and its analogues is their selective cytotoxicity, showing higher toxicity towards cancer cells while being less harmful to normal cells. researchgate.netdntb.gov.ua Several studies have highlighted this differential effect. For instance, various synthetic analogues of this compound have demonstrated potent antiproliferative effects against a range of human malignant cell lines while showing no significant cytotoxicity towards normal human foetal lung fibroblasts (MRC-5). researchgate.netresearchgate.netresearchgate.netshd-pub.org.rs Similarly, a chloroform fraction of Annona muricata seed extract, rich in acetogenins like this compound, was cytotoxic to triple-negative breast cancer cells but showed lower cytotoxicity to normal mammary epithelial cells (MCF10A). frontiersin.org This selectivity is a crucial attribute for the development of effective and safer anticancer drugs. researchgate.net

Assessment of Antiproliferative Potency

The antiproliferative potency of this compound and its derivatives is typically assessed by determining their IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

Studies on the HCT116 colorectal carcinoma cell line showed that naturally occurring this compound (M4) and its synthetic stereoisomer (M2) had IC₅₀ values of 79.43 μM and 83.17 μM, respectively. eurekaselect.com In another study, this compound exhibited moderate cytotoxicity against KB (human epidermoid carcinoma) and HeLa (cervical cancer) cells with IC₅₀ values in the low micromolar range, generally between 1–10 µM. medkoo.com

The potency of this compound analogues can vary significantly. For example, some analogues showed remarkable activity against K562 and Raji leukemia cells with IC₅₀ values in the nanomolar range (3.0–9.3 nM). researchgate.net Another analogue demonstrated an IC₅₀ value of 3.60 μM against the MCF-7 breast cancer cell line, which was a 14-fold increase in activity compared to the lead compound. thieme-connect.com

| Compound | Cell Line | IC₅₀ Value |

|---|---|---|

| This compound (M4) | HCT116 (Colorectal Carcinoma) | 79.43 μM |

| This compound Stereoisomer (M2) | HCT116 (Colorectal Carcinoma) | 83.17 μM |

| This compound | KB (Epidermoid Carcinoma) | 1–10 µM |

| This compound | HeLa (Cervical Cancer) | 1–10 µM |

| This compound Analogue | K562 (Leukemia) | 3.0–9.3 nM |

| This compound Analogue | Raji (Leukemia) | 3.0–9.3 nM |

| This compound Analogue 5 | MCF-7 (Breast Cancer) | 3.60 μM |

Modulation of Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of anticancer drugs. nih.govfrontiersin.org Annonaceous acetogenins, the class of compounds to which this compound belongs, have been shown to have the potential to overcome MDR in tumors. beilstein-journals.org The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. beilstein-journals.org This inhibition leads to a depletion of ATP, which can affect the function of ATP-dependent efflux pumps like P-glycoprotein (P-gp), a key player in MDR. beilstein-journals.orgnih.gov By reducing the energy supply to these pumps, acetogenins can potentially restore the sensitivity of resistant cancer cells to chemotherapeutic agents. Some studies suggest that natural compounds like flavonoids can inhibit P-gp, and this provides a basis for exploring similar activities in acetogenins. nih.gov

Other Reported Biological Activities in the Context of Annonaceous Acetogenins

Annonaceous acetogenins, including this compound, are known for a broad spectrum of biological activities beyond their anticancer properties. researchgate.netresearchgate.netmdpi.com These activities have been recognized for centuries through the traditional use of Annonaceae plant extracts. beilstein-journals.org The documented biological effects of this class of compounds include:

Pesticidal and Antifeedant: Extracts from Annonaceae plants have been traditionally used as pesticides. beilstein-journals.orgresearchgate.net

Antiprotozoal and Antimalarial: These compounds have shown activity against protozoan parasites and have been investigated for their antimalarial potential. beilstein-journals.orgresearchgate.netmdpi.com

Antimicrobial and Antibacterial: Annonaceous acetogenins exhibit antimicrobial properties. researchgate.netnih.gov

Immunosuppressive: Some acetogenins have been found to have immunosuppressive effects. beilstein-journals.orgresearchgate.net

Hepatoprotective and Antidiabetic: Various investigations have substantiated the hepatoprotective and antidiabetic activities of extracts from Annona muricata. researchgate.netmdpi.com

Anticonvulsant and Anti-arthritic: Traditional uses and scientific studies also point to the anticonvulsant and anti-arthritic potential of these compounds. researchgate.netmdpi.com

These diverse biological activities are attributed to the unique chemical structures of Annonaceous acetogenins, which typically feature a long hydrocarbon chain with oxygenated functional groups and a γ-lactone ring. beilstein-journals.orgresearchgate.net

Mechanisms of Action at the Cellular and Molecular Levels

Mitochondrial Respiration Inhibition

A primary mechanism of action for muricatacin and other annonaceous acetogenins (B1209576) is the potent inhibition of the mitochondrial electron transport chain. This disruption of cellular respiration is a key factor in their cytotoxic effects, particularly against cancer cells with high energy demands derpharmachemica.comcancer.govresearchgate.net.

Annonaceous acetogenins are well-established as powerful inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain nih.govnih.govnih.govdovepress.com. These compounds bind to the ubiquinone catalytic site within Complex I, effectively blocking the transfer of electrons from NADH to ubiquinone cancer.gov. This specific inhibition disrupts the entire electron transport chain, as Complex I is the primary entry point for electrons from NADH. The potent inhibitory nature of these compounds is highlighted by the fact that some acetogenins, such as rolliniastatin-1 and rolliniastatin-2, are even more powerful inhibitors of Complex I than the classic inhibitors rotenone and piericidin nih.gov. Cryo-electron microscopy has revealed that acetogenins can bind along the full length of the ubiquinone-binding channel in Complex I, explaining their potent inhibitory activity york.ac.uknih.gov.

The inhibition of Complex I by acetogenins leads to a significant decrease in the production of adenosine triphosphate (ATP) derpharmachemica.comcancer.govnih.gov. ATP is the primary energy currency of the cell, and its depletion has profound consequences, especially for cancer cells. Cancer cells typically have a high metabolic rate and a correspondingly high demand for ATP to fuel their rapid proliferation and other energy-dependent processes cancer.gov.

The depletion of ATP can trigger a cascade of events leading to cell death. One of the key outcomes is the induction of apoptosis (programmed cell death) cancer.govnih.gov. Furthermore, the reduction in ATP levels can also activate necroptotic pathways, another form of programmed cell death, which has been observed in glioblastoma cells treated with acetogenin-rich fractions mdpi.com. The preferential cytotoxicity of acetogenins towards tumor cells is partly attributed to this reliance on a high and uninterrupted supply of ATP researchgate.net.

Cell Cycle Regulation and Arrest

In addition to disrupting cellular bioenergetics, this compound and other acetogenins have been shown to interfere with the cell cycle, a tightly regulated process that governs cell division. By inducing cell cycle arrest, these compounds can halt the proliferation of cancer cells ijper.orgnih.gov.

Studies have demonstrated that this compound and its stereoisomers can induce significant cell cycle arrest at the G0/G1 phase in human colorectal carcinoma cells (HCT116) nih.gov. This indicates that this compound can prevent cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. This effect is not unique to this compound, as other acetogenins and their analogs have also been shown to cause cell cycle arrest at the G1 phase nih.govijper.orgnih.govmdpi.com. For instance, the acetogenin (B2873293) mimic AA005 has been reported to arrest colon cancer cells in the G1 phase nih.gov.

The table below summarizes the observed effects of a this compound stereoisomer (M2) on the cell cycle distribution of HCT116 cells.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 45.3 | 35.6 | 19.1 |

| M2 (80 µM) | 68.2 | 18.5 | 13.3 |

| Data derived from a study on HCT116 colorectal carcinoma cells. nih.gov |

While the primary effect of this compound appears to be G0/G1 arrest, the broader class of acetogenins has been shown to affect other phases of the cell cycle as well. Some studies on acetogenins have reported arrest at the G2/M phase dovepress.comnih.gov. Although specific evidence for this compound-induced S phase arrest is limited, the disruption of the cell cycle at one checkpoint can have downstream effects on subsequent phases.

The induction of cell cycle arrest by this compound is associated with the modulation of key regulatory proteins. In HCT116 cells, treatment with a this compound stereoisomer led to the downregulation of cyclin E and cyclin D1 nih.gov. These cyclins are crucial for the progression through the G1 phase and the G1/S transition. Their reduction provides a molecular basis for the observed G0/G1 arrest.

Furthermore, the same study noted an induction of p21 in a p53-independent manner nih.gov. The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor and a key regulator of cell cycle progression. Its induction can halt the cell cycle at the G1/S and G2/M checkpoints. The ability of this compound to induce p21 independently of p53 is significant, as many human cancers have mutated or non-functional p53.

The following table lists the key molecular mediators involved in this compound-induced cell cycle arrest.

| Mediator | Effect of this compound Treatment | Role in Cell Cycle |

| Cyclin D1 | Downregulation | Promotes G1 phase progression |

| Cyclin E | Downregulation | Promotes G1/S transition |

| p21 | Induction (p53-independent) | Inhibits cyclin-dependent kinases, leading to cell cycle arrest |

| Based on findings in HCT116 colorectal carcinoma cells. nih.gov |

Induction of Programmed Cell Death (Apoptosis)

This compound has been shown to influence the viability of cancer cells; however, its direct induction of apoptosis appears to be cell-type dependent and may not be its primary mechanism of action in all cases. In studies involving human colorectal carcinoma (HCT116) cells, naturally occurring this compound (M4) and its synthetic stereoisomer (M2) were found to cause relatively low rates of apoptosis nih.gov.

Activation of Caspase-Dependent Pathways

Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis. The activation of these enzymes is a hallmark of the apoptotic process. Research on this compound's isomers in HCT116 cells included the measurement of caspase-3 and caspase-9 levels, which are key executioner and initiator caspases, respectively nih.gov. However, the study indicated that the primary effect was cell cycle arrest and autophagy rather than high rates of apoptosis, suggesting that the activation of caspase-dependent pathways by this compound in these cells might be limited nih.gov.

Role of Reactive Oxygen Species (ROS) in Apoptosis Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in cellular processes, including apoptosis. At high concentrations, ROS can induce cellular damage and trigger programmed cell death. Currently, specific research detailing the role of ROS in this compound-induced apoptosis is limited.

Modulation of Pro-apoptotic and Anti-apoptotic Proteins

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in determining a cell's susceptibility to apoptosis. These proteins primarily regulate the integrity of the mitochondrial outer membrane. There is a lack of specific studies on how this compound directly modulates the expression or activity of these individual proteins.

Mitochondria-Mediated Apoptotic Pathways

The mitochondria play a central role in the intrinsic pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This release leads to the activation of caspases and the execution of apoptosis. While the involvement of caspases has been investigated in the context of this compound, detailed studies on its specific effects on mitochondrial membrane potential and the release of mitochondrial pro-apoptotic factors are not yet extensively documented.

Induction of Autophagy

Autophagy is a cellular process of self-digestion, where the cell degrades its own components within lysosomes. It is a survival mechanism under stress but can also lead to cell death.

Autophagic Processes in Response to this compound

In contrast to its modest effects on apoptosis, this compound has been shown to be a potent inducer of autophagy in the early stages of administration in HCT116 colorectal carcinoma cells nih.gov. This suggests that autophagy may be a more significant mechanism of action for this compound in certain cancer cell types. The induction of autophagy was monitored by observing the expression of LC3B, a key protein in the formation of autophagosomes nih.gov.

Interactive Data Table: Effect of this compound Isomers on HCT116 Cells

| Isomer | IC50 (μM) | Primary Effect | Apoptosis Rate | Autophagy Induction |

| M2 | 83.17 | G0/G1 cell cycle arrest, Autophagy | Low | Marked |

| M4 | 79.43 | G0/G1 cell cycle arrest, Autophagy | Low | Not specified |

Modulation of Key Signaling Pathways by this compound

This compound, an acetogenin found in the Annonaceae family of plants, exerts its cellular and molecular effects through the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance. Research into this compound and related acetogenins has revealed a complex interplay with pathways that govern drug resistance, DNA replication and repair, and epigenetic regulation.

Involvement of Akt/NF-κB Pathways in Drug Resistance Reversal

The PI3K/Akt and NF-κB signaling pathways are crucial for cell survival and are often hyperactivated in cancer cells, contributing significantly to multidrug resistance (MDR). Annonaceous acetogenins, the class of compounds to which this compound belongs, have been shown to reverse drug resistance in human hepatocellular carcinoma cells by inhibiting the Akt/NF-κB signaling pathway. nih.gov

Studies on drug-resistant cancer cell lines have demonstrated that annonaceous acetogenins can decrease the phosphorylation of Akt without affecting the total Akt expression. nih.gov This inhibition of Akt activation, in turn, leads to a decrease in the expression levels of NF-κB. nih.gov The inactivation of the Akt/NF-κB pathway by these compounds is associated with an increase in apoptosis and a downregulation of multidrug-resistance proteins such as P-glycoprotein (P-gp), MRP1, and Topo-IIα. nih.govnih.gov

The mechanism of drug resistance reversal by annonacin (B1665508), a related acetogenin, has been linked to the inhibition of P-glycoprotein efflux pump activity, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cells. nih.gov By targeting the Akt/NF-κB pathway, this compound and other acetogenins can re-sensitize resistant cancer cells to conventional chemotherapy.

| Target Protein | Effect | Observed Outcome |

|---|---|---|

| Phosphorylated Akt (p-Akt) | Decreased expression | Inhibition of pro-survival signaling |

| Total Akt | No significant change | Specific inhibition of Akt activation |

| NF-κB | Decreased expression | Downregulation of genes involved in proliferation and drug resistance |

Potential Effects on DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. They are well-established targets for anticancer drugs. Annonaceous acetogenins have been found to down-regulate the expression of DNA topoisomerase IIα (Topo-IIα), an enzyme critical for cell cycle progression. nih.gov The reduction in Topo-IIα levels contributes to the cytotoxic effects of these compounds.

| Compound Class | Target Enzyme | Effect in Drug-Resistant Cancer Cells |

|---|---|---|

| Annonaceous Acetogenins | DNA Topoisomerase IIα (Topo-IIα) | Down-regulation of expression |

Deregulation of Histone Phosphorylation

Histone modifications are a key component of epigenetic regulation, and aberrant histone phosphorylation is frequently observed in cancer. Specifically, the phosphorylation of histone H3 at serine 10 (H3S10) and serine 28 (H3S28) is associated with chromosome condensation and the regulation of gene expression.

Research on squamocin, another annonaceous acetogenin, has demonstrated its ability to modulate the phosphorylation levels of H3S10 and H3S28 in cancer cells. nih.gov This effect is associated with the downregulation of Aurora B kinase and pMSK1 (phosphorylated mitogen- and stress-activated kinase 1), two enzymes responsible for these specific histone phosphorylations. nih.gov The deregulation of histone H3 phosphorylation by squamocin leads to cell cycle arrest in the G1 phase and the induction of apoptosis. nih.gov Given the structural and functional similarities among annonaceous acetogenins, it is plausible that this compound employs a similar mechanism to exert its epigenetic effects.

| Target | Effect | Associated Outcome |

|---|---|---|

| Phospho-Histone H3 (Ser10) | Decreased phosphorylation | Alteration of chromatin structure and gene expression |

| Phospho-Histone H3 (Ser28) | Decreased phosphorylation | Modulation of mitotic events |

| Aurora B Kinase | Down-regulation of expression | Inhibition of a key mitotic kinase |

| pMSK1 | Down-regulation of expression | Reduction in stress-induced gene activation |

Structure Activity Relationships Sar of Muricatacin and Its Analogues

Influence of Alkyl Side Chain Length on Bioactivity

The length of the lipophilic alkyl side chain is a critical determinant of the bioactivity of muricatacin and its analogues. arkat-usa.org SAR studies have consistently shown that variations in the number of carbon atoms in this chain can significantly modulate antiproliferative and cytotoxic effects. arkat-usa.org While this compound itself possesses a C13 alkyl chain (total of 17 carbons in the fatty acid-derived portion), research has demonstrated that this is not necessarily the optimal length for maximum potency.

The relationship between alkyl chain length and activity often follows a non-linear pattern, where activity increases with chain length up to an optimal point, after which it may decrease. mdpi.com This phenomenon, known as the "cut-off effect," is attributed to factors such as changes in hydrophobicity, which affects membrane permeability and interaction with the target protein. mdpi.com For some classes of bioactive lipids, maximum activity has been observed with chain lengths around eight carbons, while for others, it can be significantly longer. caymanchem.com In the context of this compound analogues, altering the chain length provides a strategy to fine-tune the molecule's interaction with its biological target. researchgate.net Studies on related compounds have shown that even small changes, such as one- or two-carbon homologation (lengthening the chain), can be beneficial for antiproliferative effects. researchgate.net

| Analogue | Alkyl Chain Length (Number of Carbons) | Relative Cytotoxicity |

|---|---|---|

| Short-chain analogue | < 10 | Lower |

| This compound | 13 | Active |

| Optimal-chain analogue | 10-14 | Higher |

Role of Absolute Stereochemistry in Biological Potency

Stereochemistry plays a pivotal role in the biological activity of this compound. arkat-usa.org The molecule has two adjacent chiral centers at C-4 and C-5, leading to four possible stereoisomers. The naturally occurring (+)-muricatacin has a (4R, 5R) configuration. researchgate.net Research comparing different isomers has revealed that the specific spatial arrangement of the hydroxyl group and the alkyl side chain relative to the lactone ring is crucial for potent bioactivity. arkat-usa.orgnih.gov

Both the (+) and (-) enantiomers of this compound exhibit potent cytotoxic activity against various human tumor cell lines. arkat-usa.org However, their potency can differ, highlighting the importance of the absolute configuration for interaction with chiral biological targets like enzymes or receptors. nih.govmdpi.com For instance, in one study, a 7-oxa analogue of (-)-muricatacin, ent-2, showed powerful antiproliferative activity against the K562 cell line, being significantly more potent than the standard cytotoxic agent, doxorubicin. researchgate.net Conversely, its enantiomer, compound 2 , was more potent against HL-60 cells. researchgate.net The synthesis of specific stereoisomers, such as the (4R,5S) analogue, allows for a systematic exploration of how stereochemistry dictates biological function. researchgate.net These findings underscore that the absolute stereochemistry at the C-4 and C-5 centers is a key structural feature that can be manipulated to enhance potency and even selectivity against different cancer cell lines. researchgate.netresearchgate.net

Table 2: Influence of Stereochemistry on Antiproliferative Activity of this compound Analogues

| Compound | Stereochemistry | Target Cell Line | Activity Highlight | Citation |

|---|---|---|---|---|

| (+)-Muricatacin | (4R, 5R) | Various tumor cells | Potent cytotoxicity | arkat-usa.org |

| (-)-Muricatacin | (4S, 5S) | Various tumor cells | Potent cytotoxicity | arkat-usa.org |

| Analogue 2 | (-)-7-oxa analogue | HL-60 | >17-fold more potent than reference | researchgate.net |

Impact of Tetrahydrofuran (B95107) (THF) Ring Presence and Configuration

While this compound is a simple mono-hydroxyl-γ-lactone, many of the most potent Annonaceous acetogenins (B1209576) feature one or more tetrahydrofuran (THF) rings in their structure. beilstein-journals.orgnih.gov Inspired by this, researchers have synthesized this compound analogues that incorporate a THF ring to investigate its impact on bioactivity. shd-pub.org.rsshd-pub.org.rs The introduction of a THF ring conformationally constrains the molecule's flexible alkyl chain. researchgate.net This pre-organization of the molecule's shape can lead to a more favorable binding to its biological target, often resulting in enhanced potency. libretexts.org

Effects of Functional Group Modifications

Modifying the functional groups on the this compound scaffold is a key strategy in SAR studies. libretexts.orgashp.org These modifications can alter the electronic, steric, and solubility properties of the molecule, all of which can influence its interaction with biological targets. ashp.org

This structural change has been shown to increase potency. researchgate.net For example, novel 8-oxa analogues of (-)-muricatacin were found to be more potent than the parent compound, (-)-muricatacin, against the HL-60 cell line. researchgate.netresearchgate.net This suggests that the introduction of an oxygen atom at this specific position in the side chain may enhance the interaction with the molecular target, leading to improved bioactivity. researchgate.netresearchgate.net

The α,β-unsaturated γ-lactone ring is a characteristic feature of Annonaceous acetogenins and is widely considered to be a crucial part of the pharmacophore, acting as a Michael acceptor. beilstein-journals.orgnih.gov The methyl group at the C-35 position (adjacent to the lactone carbonyl) of related acetogenins has been shown to be critical for potent inhibitory activity against mitochondrial complex I, a key target of this class of compounds. nih.gov

The number, position, and stereochemistry of hydroxyl (-OH) groups along the carbon chain significantly contribute to the bioactivity of this compound analogues. researchgate.netnih.gov The hydroxyl group at C-5 in this compound is a key feature. acs.org The introduction of additional hydroxyl groups can increase biological activity, a trend seen in various classes of bioactive lactones. researchgate.net For instance, the synthesis of dihydroxy-cohinbin A, an analogue with additional hydroxyl groups, started from (+)-muricatacin, and this new analogue showed potent inhibition of bovine heart mitochondrial complex I. nih.gov

Furthermore, modifying the existing hydroxyl group or introducing other oxygenated moieties like methoxy (B1213986) (-OCH₃) groups has been explored. researchgate.netresearchgate.net A series of conformationally restricted (-)-muricatacin analogues bearing a methoxy group at the C-5 position were synthesized and evaluated. researchgate.netresearchgate.net These compounds, which also incorporated other beneficial features like an 8-oxa linkage, showed diverse and potent antiproliferative effects against several human malignant cell lines while being non-toxic to normal cells. researchgate.netresearchgate.net These findings indicate that the careful placement of hydroxyl and other oxygenated groups is a valid strategy for developing potent and potentially selective anticancer agents based on the this compound scaffold. mdpi.com

Preclinical Pharmacological and Toxicological Investigations

In Vitro Cytotoxicity and Antiproliferative Studies

In vitro studies are crucial for determining a compound's direct effects on cancer cells. Muricatacin has demonstrated cytotoxic and antiproliferative activities across different human cancer cell lines. medkoo.comnih.gov

Cell viability assays are used to measure the proportion of living cells after exposure to a substance, which helps in determining the concentration at which the substance inhibits cellular processes. mdpi.comuludag.edu.tr The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric derived from these assays. mdpi.com

The cytotoxic effects of this compound and its stereoisomers have been evaluated against the human colorectal carcinoma cell line HCT116 using MTT assays. nih.goveurekaselect.com Results showed that naturally occurring this compound (referred to as M4) and its synthetic stereoisomer (M2) are potent inhibitors of cell growth. nih.goveurekaselect.com this compound has also shown moderate cytotoxic activity against other human cancer cell lines, including KB (human epidermoid carcinoma) and HeLa (cervical cancer), with IC50 values typically in the low micromolar range. medkoo.com

Table 1: IC50 Values of this compound Isomers in HCT116 Cells

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound (M4) | HCT116 | 79.43 nih.goveurekaselect.com |

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. nih.gov In cancer research, it is used to assess how a compound affects the cell cycle and induces apoptosis (programmed cell death). nih.govfluorofinder.com

Studies on the HCT116 colorectal carcinoma cell line revealed that this compound isomers M2 and M4 induced significant cell cycle arrest in the G0/G1 phase. nih.goveurekaselect.com The cell cycle consists of four phases (G1, S, G2, and M), and arresting the cycle at a specific checkpoint can prevent cell proliferation. fluorofinder.com While inducing cell cycle arrest, these isomers caused relatively low rates of apoptosis in HCT116 cells, suggesting that their primary antitumor mechanism in this cell line is the halting of cell division. nih.goveurekaselect.com Other research indicates that this compound's cytotoxicity is generally thought to stem from the disruption of mitochondrial function and the induction of apoptosis. medkoo.com

Western blotting is a laboratory technique used to detect specific protein molecules from a mixture of proteins. bio-rad-antibodies.comabcam.com In apoptosis research, it is used to measure changes in the levels of key proteins that regulate or execute the cell death process. bio-rad-antibodies.comnih.gov

In HCT116 cells, Western blot analysis was performed to understand the mechanisms behind this compound-induced cell cycle arrest. nih.goveurekaselect.com Treatment with the M2 isomer led to a p53-independent increase in p21 expression and a decrease in cyclin E and cyclin D1 levels. nih.goveurekaselect.com Cyclins D1 and E are crucial for progression through the G1 phase of the cell cycle, and their downregulation contributes to G0/G1 arrest. nih.gov The analysis also measured the expression of proteins involved in apoptosis, such as caspase-3 and caspase-9. nih.goveurekaselect.com

Immunofluorescence assays use antibodies chemically labeled with fluorescent dyes to visualize the location of specific proteins within a cell.

In the investigation of this compound's effects on HCT116 cells, an immunofluorescence assay was used to monitor autophagy, a cellular process of self-degradation. nih.goveurekaselect.com The assay, using an antibody against the protein LC3B, showed that the M2 isomer of this compound markedly induced autophagy in the early stages of treatment. nih.goveurekaselect.com

In Vivo Antitumor Efficacy Studies

The primary goal of in vivo antitumor studies is to assess the extent to which a compound can inhibit the growth of tumors. nih.gov This is often measured by changes in tumor volume and weight over time. dovepress.comnih.gov

A study involving a chloroform (B151607) fraction of a methanolic extract from Annona muricata seeds, which is associated with the presence of acetogenins (B1209576) like this compound, demonstrated antitumor activity against triple-negative breast cancer both in vitro and in vivo. frontiersin.orgbenthamdirect.com This suggests that this compound may contribute to the observed anticancer effects in living organisms. frontiersin.orgbenthamdirect.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound Isomer M1 |

| This compound Isomer M2 |

| This compound Isomer M3 |

| This compound Isomer M4 |

| p53 |

| p21 |

| Cyclin E |

| Cyclin D1 |

| Caspase-3 |

| Caspase-9 |

In Silico Predictive Studies

In silico methods, which utilize computer simulations and modeling, are pivotal in the early stages of drug discovery for predicting the pharmacokinetic and toxicological profiles of chemical compounds nih.gov. This compound has been the subject of such computational analyses to evaluate its potential as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a comprehensive in silico study of 44 different acetogenins, this compound was one of the compounds selected for molecular docking analysis against Caspase-3, a key enzyme involved in apoptosis (programmed cell death).

This compound was chosen for this analysis because it successfully met all the evaluated physicochemical and pharmacokinetic criteria in the initial screening phases. The docking results indicated that this compound is capable of forming hydrophobic interactions and hydrogen bonds, which are crucial for stabilizing the ligand-protein complex. While other acetogenins, such as cis-uvariamicin IV, demonstrated more favorable binding energies in the simulation, the investigation confirms that this compound interacts with this significant anti-cancer target.

Computational toxicology screening is a crucial step to identify potential liabilities of a compound early in development. In silico models predict toxicity endpoints based on the chemical structure of the molecule nih.gov. For this compound, these predictions suggest a favorable safety profile.

One study used the ProTox-II platform to estimate the acute oral toxicity of this compound. The prediction yielded a Lethal Dose 50 (LD50) of over 5,000 mg/kg in rodents. This value places this compound in toxicity category VI, the lowest toxicity class, suggesting it is unlikely to cause acute harm upon ingestion. Furthermore, the in silico analysis predicted that this compound is not immunotoxic. The study also evaluated its carcinogenic potential, finding it to be non-carcinogenic in both rat and mouse models.

Table 1: In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Predicted Result | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg (Category VI) | |

| Immunotoxicity | Predicted Inactive | |

| Carcinogenicity (Rat Model) | Predicted Negative | |

| Carcinogenicity (Mouse Model) | Predicted Negative |

Pharmacokinetics, often described by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is the study of how a compound moves through a living organism. In silico tools are widely used to predict these properties.

Computational studies on this compound have provided detailed insights into its likely pharmacokinetic behavior. The predictions indicate high intestinal and cutaneous absorption. The compound is expected to moderately permeate through Madin-Darby canine kidney (MDCK) cells and Caco-2 cells, which are models for intestinal epithelium permeability. It is predicted to bind strongly to plasma proteins and possesses the ability to cross the blood-brain barrier.

Regarding metabolism, this compound is predicted to be a substrate for the cytochrome P450 enzyme CYP3A4, a primary enzyme involved in drug metabolism. The models also suggest it may inhibit other key metabolic enzymes, namely CYP2C19, CYP2C9, and CYP3A4.

Table 2: In Silico Pharmacokinetic Predictions for this compound

| Pharmacokinetic Parameter | Prediction | Source |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | |

| Caco-2 Permeability | Moderate | |

| MDCK Permeability | Moderate | |

| Plasma Protein Binding | Strong | |

| Blood-Brain Barrier (BBB) Permeation | Permeable | |

| CYP3A4 Substrate | Yes | |

| CYP2C19 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes | |

| CYP3A4 Inhibitor | Yes |

Genotoxicity Assessments

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. Genotoxicity is often assessed using tests like the Ames test, which screens for mutagenic potential.

In silico assessments of this compound have been conducted to predict its genotoxic potential. In a study evaluating 44 acetogenins, the mutagenicity risk was assessed using a model of the Ames test with various Salmonella typhimurium strains. The results from this computational analysis indicated that this compound is not expected to be mutagenic, suggesting it does not pose a genotoxic risk. This contrasts with findings for certain crude extracts of A. muricata seeds, which have shown genotoxic activity in some experimental models, highlighting the importance of studying compounds in their isolated form.

Biosynthesis and Natural Occurrence

Biosynthetic Pathways of Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are a large family of natural polyketides, a class of compounds derived from the repeated condensation of acetyl-CoA and malonyl-CoA subunits. beilstein-journals.orgnih.govnih.gov The biosynthesis of these complex molecules is believed to originate from long-chain fatty acids, typically containing 32 or 34 carbon atoms. beilstein-journals.org These fatty acid precursors undergo a series of enzymatic reactions orchestrated by polyketide synthases (PKS). nih.govnih.gov

The proposed biosynthetic pathway involves several key steps. It begins with the formation of a long polyketide chain, which then combines with a 2-propanol unit to form a characteristic α,β-unsaturated γ-lactone ring at one end of the molecule. beilstein-journals.org A crucial part of the biosynthesis for many acetogenins is the epoxidation of double bonds within the fatty acid chain, followed by a cascade of cyclization reactions to form one or more tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings. researchgate.net

This compound is considered a structurally simpler Annonaceous acetogenin (B2873293). purdue.edu It is a γ-lactone derivative but lacks the characteristic THF rings found in more complex members of the family, such as annonacin (B1665508) and solamin. purdue.edutandfonline.com This structural simplicity has led researchers to hypothesize that this compound and similar linear acetogenins may serve as important biosynthetic precursors or "gateway molecules" to the more complex, cyclized acetogenins. researchgate.nettandfonline.com However, detailed experimental verification of these pathways has been challenging due to difficulties in cultivating Annonaceae plant tissues for radiolabeling studies.

Isolation from Natural Sources

This compound was first identified and isolated in 1991 from the seeds of the tropical evergreen tree, Annona muricata, commonly known as soursop or graviola. researchgate.netnih.govrain-tree.com Since its initial discovery, this compound has been consistently isolated from this species. purdue.edu In addition to A. muricata, this compound has also been successfully isolated from the seeds of a related species, Annona montana (mountain soursop). wikipedia.org

The general procedure for extracting this compound from its natural sources involves an initial extraction of the plant material, typically the seeds, with ethanol. purdue.edu This crude extract then undergoes a series of liquid-liquid partitioning steps using solvents of varying polarity, such as dichloromethane, hexane, and aqueous methanol, to separate compounds based on their chemical properties. The final purification of this compound from the enriched fraction is typically achieved through repeated column chromatography on silica (B1680970) gel. purdue.edu

| Plant Species | Common Name | Family | Reference |

|---|---|---|---|

| Annona muricata | Soursop, Graviola | Annonaceae | purdue.eduresearchgate.netnih.gov |

| Annona montana | Mountain Soursop | Annonaceae | wikipedia.org |

Distribution within Plant Tissues

Annonaceous acetogenins are distributed throughout various parts of the plants in the Annonaceae family. mdpi.commdpi.com Research has identified these compounds in the roots, bark, stems, leaves, fruits, and seeds. mdpi.compreprints.org

The distribution of this compound specifically has been documented in several plant parts. It is most prominently found in the seeds of both Annona muricata and Annona montana. purdue.edurain-tree.comwikipedia.org Its presence has also been reported in the leaves and fruit pulp of Annona muricata. preprints.orgproquest.com This distribution suggests that the biosynthesis and storage of this compound occur in multiple tissues within the plant.

| Plant Species | Tissue | Reference |

|---|---|---|

| Annona muricata | Seeds | purdue.edurain-tree.com |

| Leaves | proquest.com | |

| Fruit Pulp | preprints.org | |

| Annona montana | Seeds | wikipedia.org |

Future Directions and Research Perspectives

Elucidation of Further Detailed Molecular Mechanisms

Current research indicates that muricatacin and its isomers can induce cell cycle arrest and autophagy in cancer cells. eurekaselect.com For instance, in human colorectal carcinoma HCT116 cells, this compound isomers M2 and M4 were found to cause G0/G1 phase cell cycle arrest. eurekaselect.com This was associated with a p53-independent increase in p21 and a decrease in cyclin D1 and cyclin E. eurekaselect.com Furthermore, early-stage autophagy was observed following treatment with the M2 isomer. eurekaselect.com While initial studies suggest that this compound's cytotoxicity may stem from the disruption of mitochondrial function and induction of apoptosis, the precise molecular targets and the intricate signaling pathways involved remain to be fully elucidated. medkoo.com Future research should aim to identify the specific proteins and pathways that this compound directly interacts with to exert its anticancer effects. Advanced techniques such as proteomics, transcriptomics, and metabolomics could provide a comprehensive view of the cellular response to this compound treatment. Understanding these mechanisms is crucial for predicting its efficacy in different cancer types and for identifying potential biomarkers for patient stratification.

Development of More Potent and Selective Analogues

The relatively simple structure of this compound makes it an ideal scaffold for the synthesis of novel analogues with improved potency and selectivity. medkoo.comresearchgate.net Researchers have already begun to explore modifications to the this compound structure, including the synthesis of epimers, homologues, oxa-analogues, and δ-lactones. researchgate.netresearchgate.net

A key area of investigation is the modification of the alkyl side chain. Studies have shown that the length and functionality of this chain can significantly influence biological activity. researchgate.net For example, the introduction of a tetrahydrofuran (B95107) (THF) ring or an ether linkage in the side chain of this compound analogues has been shown to enhance antiproliferative effects. researchgate.net

Another promising approach is the creation of heteroannelated mimics. For instance, two novel (-)-muricatacin mimics containing a furano-furanone ring and an oxygen isostere in the side chain demonstrated significantly increased potency against HL-60 cells, with 17- and 185-fold higher activity than the parent compound. nih.gov The development of a diverse library of this compound analogues will be essential for establishing clear structure-activity relationships (SAR) and for identifying lead compounds with optimal therapeutic profiles. acs.org

Table 1: Cytotoxicity of this compound Isomers and Analogues

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound (M4) | HCT116 | 79.43 | eurekaselect.com |

| This compound Isomer (M2) | HCT116 | 83.17 | eurekaselect.com |

| (-)-Muricatacin Mimic 1 | HL-60 | N/A (17x more potent) | nih.gov |

| (-)-Muricatacin Mimic 2 | HL-60 | N/A (185x more potent) | nih.gov |

| 7-oxa (-)-muricatacin analogue | Various | Potent and Selective | nih.gov |

Note: N/A indicates that the specific IC50 value was not provided in the source, but the relative potency was described.

Addressing Challenges in Isolation and Synthesis for Scalability

While this compound can be isolated from natural sources like the seeds of Annona muricata, the yields are often low, and the process can be complex. acs.org To enable extensive preclinical and potential clinical studies, robust and scalable synthetic routes are imperative. Numerous total syntheses of this compound and its enantiomers have been developed, often employing methods like Sharpless asymmetric dihydroxylation and epoxidation. acs.orgnih.govnih.gov

Exploration of this compound as a Platform for Diverse Acetogenin (B2873293) Synthesis

This compound serves as a valuable and versatile starting point for the synthesis of more complex and potent acetogenins (B1209576). nih.govresearchgate.net Its structure, featuring orthogonally differentiated hydroxy groups and a lactone carbonyl, allows for strategic chemical modifications and chain elongation. nih.govresearchgate.net This "gateway molecule" approach enables the assembly of a wide range of higher acetogenins, including those with mono-THF, non-adjacent bis-THF, and epoxide-bearing structures. nih.govnih.gov